molecular formula C15H30O3Si B1526029 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester CAS No. 1308837-69-5

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester

Cat. No. B1526029
M. Wt: 286.48 g/mol
InChI Key: ANLCYVBLGKEYIX-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains a cyclohexanecarboxylic acid methyl ester group, which is a common moiety in many organic compounds . It also contains a dimethylsilyl group, which is often used in organic synthesis as a protecting group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized as intermediates in the production of various pharmaceuticals . For example, compounds with similar structures have been used as intermediates in the synthesis of Lincomycin, a lincosamide antibiotic .

Scientific Research Applications

Conformational Analysis

Cyclohexanecarboxylate derivatives, such as dimethyl and diethyl esters of cis-cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylic acids, have been analyzed to understand their conformational effects in gas-phase cations under different ionization conditions. This research emphasizes the importance of molecular conformation in chemical ionization and collision-induced dissociation processes, which could be relevant to the study and application of the compound (Etinger et al., 1993).

Methylation and Esterification Techniques

The methylation of alcohols, phenols, and carboxylic acids within cyclohexane structures, utilizing dimethyl sulfate and alumina, demonstrates a method to produce methyl ethers and esters with high selectivity and yields. This technique could be applied in the synthesis or modification of compounds like the one in focus, indicating the versatility of esterification methods in creating or modifying complex organic molecules (Ogawa et al., 1986).

Functionalization and Polymerization

Research into the synthesis and polymerization of functional cyclic esters, including those derived from cyclohexanone, explores the design of hydrophilic aliphatic polyesters. These studies show how cyclohexanecarboxylate derivatives can be functionalized and polymerized, offering insights into potential applications in materials science and polymer chemistry (Trollsås et al., 2000).

Photochemical Reactions

The photo-induced addition of acetic acid to cyclohexene derivatives, including esters, highlights the potential for specific cyclohexanecarboxylate esters to undergo photochemical reactions, leading to various products. Such reactions could be relevant for the compound , especially in synthetic organic chemistry and the development of photoresponsive materials (Leong et al., 1973).

Safety And Hazards

The safety and hazards of this specific compound could not be found. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound would likely depend on its applications. If it is an intermediate in pharmaceutical synthesis, future research could involve improving the synthesis process or finding new applications for the final product .

properties

IUPAC Name

methyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3Si/c1-15(2,3)19(5,6)18-11-12-7-9-13(10-8-12)14(16)17-4/h12-13H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLCYVBLGKEYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 391A (43.6 g) and triethylamine (42.3 mL) in dichloromethane (633 mL) was added tert-butyldimethylsilyl chloride (38.1 g) and 4-dimethylaminopyridine (3.09 g) and the reaction was stirred overnight at room temperature. A saturated solution of aqueous NH4Cl was added and the layers were separated. The organic layer was washed with water and brine, dried (Na2SO4), filtered and concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix, 0-40% hexanes/ethyl acetate.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
633 mL
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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